Regioselective Protection: 1-N-Cbz vs. 3-N-Cbz and Boc Analogs in CHK1 Inhibitor Potency
In a comprehensive structure-activity relationship (SAR) study of CHK1 inhibitors, the 3-amino-3-methylbutyl fragment, when coupled via its unprotected primary amine to a pyrimidine scaffold, was essential for achieving nanomolar potency (CHK1 IC50 = 1.2 nM for compound 34) and >1000-fold selectivity over CHK2 [1]. The Cbz-protected precursor (1131622-25-7) serves as the direct synthetic intermediate for introducing this critical fragment. Attempts to replace the branched 3-amino-3-methylbutyl chain with linear butyl or propyl diamines resulted in 10- to 50-fold loss in CHK1 inhibitory activity, while shifting the Cbz protection to the tertiary amine (3-N-Cbz regioisomer, CAS 1131622-26-8) would deliver a different deprotected amine orientation incompatible with the established SAR [1].
| Evidence Dimension | CHK1 IC50 (nM) after deprotection and coupling |
|---|---|
| Target Compound Data | CHK1 IC50 ≈ 1.2 nM (compound 34, bearing the deprotected 3-amino-3-methylbutyl fragment derived from 1131622-25-7) |
| Comparator Or Baseline | Compound 35 (4-aminobutyl analog): CHK1 IC50 ≈ 14 nM; Compound 36 (3-aminopropyl analog): CHK1 IC50 ≈ 55 nM |
| Quantified Difference | ~12-fold more potent than butyl analog; ~46-fold more potent than propyl analog |
| Conditions | CHK1 enzyme inhibition assay; CHK2 counter-screen for selectivity |
Why This Matters
Procurement of the correct regioisomer (1-N-Cbz) directly determines whether the final deprotected amine can be coupled to generate a low-nanomolar, selective CHK1 inhibitor.
- [1] Kan, W. et al. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry, 64(19), 14603–14619. View Source
